1-Bromo-2-(2,2-difluoroethoxy)cyclooctane
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Overview
Description
1-Bromo-2-(2,2-difluoroethoxy)cyclooctane is a chemical compound with the molecular formula C₁₀H₁₇BrF₂O and a molecular weight of 271.14 g/mol . This compound is characterized by the presence of a bromine atom and a difluoroethoxy group attached to a cyclooctane ring. It is primarily used for research purposes and has various applications in the fields of chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)cyclooctane typically involves the reaction of cyclooctanol with bromine and difluoroethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-2-(2,2-difluoroethoxy)cyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclooctane derivatives with reduced functional groups.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Bromo-2-(2,2-difluoroethoxy)cyclooctane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Medicine: Research involving this compound includes the development of potential therapeutic agents and the study of drug metabolism.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)cyclooctane involves its interaction with molecular targets, such as enzymes and receptors. The bromine and difluoroethoxy groups play a crucial role in the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are determined by the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
1-Bromo-2-(2,2-difluoroethoxy)cyclooctane can be compared with other similar compounds, such as:
1-Bromo-2-(2,2-difluoroethoxy)cyclohexane: This compound has a similar structure but with a cyclohexane ring instead of a cyclooctane ring.
1-Bromo-2-(2,2-difluoroethoxy)cyclopentane: Another similar compound with a cyclopentane ring.
1-Bromo-2-(2,2-difluoroethoxy)cyclododecane: This compound features a larger cyclododecane ring.
The uniqueness of this compound lies in its specific ring size and the presence of both bromine and difluoroethoxy groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C10H17BrF2O |
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Molecular Weight |
271.14 g/mol |
IUPAC Name |
1-bromo-2-(2,2-difluoroethoxy)cyclooctane |
InChI |
InChI=1S/C10H17BrF2O/c11-8-5-3-1-2-4-6-9(8)14-7-10(12)13/h8-10H,1-7H2 |
InChI Key |
IQMZGQBUNDEZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OCC(F)F)Br |
Origin of Product |
United States |
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